REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.[C:12](#[N:14])[CH3:13].Br[C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[N:17]=1>C1COCC1>[CH3:23][O:22][C:18]1[N:17]=[C:16]([CH2:13][C:12]#[N:14])[CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
n-Butyllithium hexane
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
21.87 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)OC
|
Name
|
ice water
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over 15 min at −78° C.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 4 hr
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→20% ethyl acetate/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 77 mmol | |
AMOUNT: MASS | 11.37 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |